molecular formula C20H26N4 B11976339 4-benzyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-piperazinamine

4-benzyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-piperazinamine

Cat. No.: B11976339
M. Wt: 322.4 g/mol
InChI Key: NDLLJTDAVBBONE-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-piperazinamine is a complex organic compound with the molecular formula C20H26N4 This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a dimethylaminophenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-piperazinamine typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-benzyl-1-piperazinamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazinamine derivatives.

Scientific Research Applications

4-benzyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-piperazinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-N-(4-(diethylamino)benzylidene)-1-piperazinamine
  • 4-benzyl-N-(4-methylbenzylidene)-1-piperazinamine
  • 4-benzyl-N-(4-(benzyloxy)benzylidene)-1-piperazinamine

Uniqueness

4-benzyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-piperazinamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in research applications where specific interactions with molecular targets are required .

Properties

Molecular Formula

C20H26N4

Molecular Weight

322.4 g/mol

IUPAC Name

4-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C20H26N4/c1-22(2)20-10-8-18(9-11-20)16-21-24-14-12-23(13-15-24)17-19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3/b21-16+

InChI Key

NDLLJTDAVBBONE-LTGZKZEYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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